Strontium ranelate octahydrate

Descripción general

Descripción

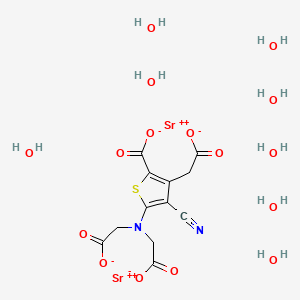

Strontium ranelate octahydrate is a useful research compound. Its molecular formula is C12H22N2O16SSr2 and its molecular weight is 657.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Osteoporosis Treatment

Strontium ranelate octahydrate is predominantly utilized in the pharmaceutical industry for treating osteoporosis. It has been shown to increase bone mineral density (BMD) and reduce the risk of vertebral and nonvertebral fractures. Clinical trials have demonstrated significant reductions in fracture risk among patients treated with strontium ranelate compared to placebo groups .

Bone Health Research

Research studies frequently employ strontium ranelate to investigate its effects on bone metabolism. For instance, it has been observed that systemic treatment with strontium ranelate enhances bone healing processes, as evidenced by increased callus volume and improved biomechanical strength in experimental models . The compound's ability to promote osteoblast differentiation while simultaneously inhibiting osteoclastogenesis has been a focal point in understanding its role in bone health .

Drug Formulation Development

Strontium ranelate serves as a model compound for developing new drug formulations aimed at improving bioavailability and therapeutic efficacy. Its unique properties allow researchers to explore various delivery methods and dosage forms, enhancing patient compliance and treatment outcomes .

Clinical Trials

Numerous clinical trials have assessed the long-term safety and effectiveness of strontium ranelate. These studies provide critical data on its impact on fracture risk reduction over extended periods, contributing to evolving treatment protocols for osteoporosis . The Treatment of Peripheral Osteoporosis (TROPOS) study is one notable trial that highlighted the efficacy of strontium ranelate in reducing nonvertebral fractures among high-risk populations .

Comparative Studies

Strontium ranelate is often compared with other osteoporosis treatments to evaluate its unique advantages. Its dual-action mechanism sets it apart from traditional therapies, making it a subject of interest in comparative effectiveness research .

Case Study 1: Tibial Fracture Healing

In a study involving ovariectomized rats, systemic treatment with strontium ranelate significantly enhanced tibial fracture healing. The treatment resulted in increased callus volume and improved BMD at various time points post-fracture, indicating an anabolic effect on bone formation . This study underscores the potential of strontium ranelate in promoting effective healing responses.

Case Study 2: Clinical Efficacy

The TROPOS study involved over 5,000 postmenopausal women with osteoporosis, demonstrating that strontium ranelate reduced the relative risk of hip fractures by 36% over three years. Additionally, it showed a consistent increase in BMD across various skeletal sites, reinforcing its role as an effective therapeutic agent for osteoporosis management .

Análisis De Reacciones Químicas

Dehydration Reactions

Thermal treatment induces phase transitions, as shown by thermogravimetric analysis (TGA) and X-ray diffraction (XRD):

| Temperature | Product | Characteristics | Mass Loss |

|---|---|---|---|

| 130–150°C | Form II (anhydrate) | XRD peaks at 17.6, 23.1, 27.5° 2θ; IR bands at 1,580 cm⁻¹ | ~8% (loss of 8 H₂O) |

| >160°C | Amorphous anhydrate | No distinct XRD peaks; broad IR spectrum | Additional 2% (bound H₂O) |

Mechanism :

-

Stepwise water loss occurs between 100–150°C, preserving crystalline structure until 160°C .

-

Amorphous forms lack long-range order but retain short-range Sr–O coordination .

Hydration State Transitions

Dynamic vapour sorption (DVS) reveals humidity-dependent hydration changes:

| Relative Humidity (RH) | Hydrate Form | Mass Change | Structural Stability |

|---|---|---|---|

| 0–30% RH | Tetrahydrate | -4% mass loss | Stable lattice with H-bond reorganization |

| 30–80% RH | Heptahydrate → Octahydrate | +3–5% mass gain | Rapid rehydration to octahydrate |

| >80% RH | Nonahydrate | +2% mass gain | Metastable, reverts to octahydrate |

Notable observation :

Dissolution Kinetics

Comparative dissolution profiles in aqueous media (pH 6.8, 37°C):

| Time (min) | Octahydrate Dissolution (%) | Monohydrate Dissolution (%) |

|---|---|---|

| 30 | 45 ± 3 | 58 ± 2 |

| 60 | 62 ± 4 | 78 ± 3 |

| 120 | 85 ± 2 | 92 ± 1 |

Implications :

-

Lower hygroscopicity of the octahydrate delays initial dissolution compared to monohydrate .

-

Surface hydration layers form within 30 minutes, enhancing solubility over time .

Stability in Organic Solvents

Reactivity with common solvents (25°C, 24 hours):

| Solvent | Observed Change | Residual Solvent (GC) |

|---|---|---|

| Ethylene glycol | Partial solvolysis (≤5%) | 60 ppm |

| Toluene | No reaction | 13 ppm |

| Isopropyl alcohol | Surface adsorption | 19 ppm |

Analytical Characterization Data

| Technique | Key Identifiers |

|---|---|

| XRD | Peaks at 8.7, 12.6, 17.6° 2θ |

| IR (KBr) | Bands at 1,650 cm⁻¹ (C=O), 1,250 cm⁻¹ (S=O) |

| Raman | 1,020 cm⁻¹ (Sr–O stretch) |

Propiedades

Número CAS |

674773-15-0 |

|---|---|

Fórmula molecular |

C12H22N2O16SSr2 |

Peso molecular |

657.6 g/mol |

Nombre IUPAC |

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;octahydrate |

InChI |

InChI=1S/C12H10N2O8S.8H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);8*1H2;;/q;;;;;;;;;2*+2/p-4 |

Clave InChI |

ZHEZAQJNZMLYBA-UHFFFAOYSA-J |

SMILES canónico |

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.[Sr+2].[Sr+2] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.